Product packaging for Ammonium cyanide(Cat. No.:CAS No. 12211-52-8)

Ammonium cyanide

Cat. No.: B080994
CAS No.: 12211-52-8
M. Wt: 44.056 g/mol
InChI Key: ICAIHGOJRDCMHE-UHFFFAOYSA-O
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Description

Ammonium cyanide (NH₄CN) is the ammonium salt of hydrogen cyanide, supplied as an unstable, inorganic compound primarily for specialized research applications . It is generally used in organic synthesis, where it reacts with ketones and aldehydes to yield aminonitriles, a critical first step in the Strecker amino acid synthesis . Due to its inherent instability, it is not typically shipped or sold in its pure, solid form as it readily decomposes at around 36°C to form ammonia and hydrogen cyanide, the latter of which can polymerize into a dark solid . Consequently, it is often provided as a stable aqueous solution. A key patent describes the production of such stable solutions by ensuring the molar concentration of ammonia is at least five times that of hydrogen cyanide, which suppresses hydrolysis and prevents the polymerization of hydrogen cyanide, resulting in a colorless or slightly yellowish, clear liquid that remains stable at room temperature for several days . This reagent is also highly toxic, warranting strict safety protocols for handling . Beyond synthetic chemistry, its properties and behavior are of interest in broader scientific research, including studies on alternative, eco-friendly leaching agents for metallurgy, where its mechanism is referenced for comparison . This product is intended for use by qualified laboratory professionals and is For Research Use Only (RUO) . It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NH4CN<br>CH4N2 B080994 Ammonium cyanide CAS No. 12211-52-8

Properties

IUPAC Name

azanium;cyanide
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InChI

InChI=1S/CN.H3N/c1-2;/h;1H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ICAIHGOJRDCMHE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

[NH4]CN, CH4N2
Record name Ammonium cyanide
Source Wikipedia
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DSSTOX Substance ID

DTXSID00153500
Record name Ammonium cyanide
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Molecular Weight

44.056 g/mol
Source PubChem
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Physical Description

Very soluble in cold water; Decomposes at 36 deg C releasing hydrogen cyanide and ammonia; [Sullivan, p. 707]
Record name Ammonium cyanide
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CAS No.

12211-52-8
Record name Ammonium cyanide
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Record name Ammonium cyanide
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Record name AMMONIUM CYANIDE
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Synthesis Pathways and Thermochemical Instability of Ammonium Cyanide

Controlled Synthesis Methodologies for Ammonium (B1175870) Cyanide

The synthesis of ammonium cyanide can be approached through direct combination of its gaseous precursors or via metathesis reactions using various salts. Due to its instability, it is not commercially shipped or sold. wikipedia.orgstudfile.net

A primary method for preparing this compound is through the direct reaction of hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃). wikipedia.org To manage the reaction's exothermicity and the product's instability, this synthesis is typically conducted at low temperatures. One common laboratory procedure involves bubbling hydrogen cyanide gas through a chilled aqueous solution of ammonia. qsstudy.comstudfile.netnucleos.com

HCN + NH₃(aq) → NH₄CN(aq)

Another approach involves the co-deposition of NH₃ and HCN gases onto a cold substrate within a vacuum chamber. For instance, holding a substrate at 125 K allows for the reaction to proceed and for the less-volatile this compound product to be retained, while any unreacted, more volatile precursors are not deposited. nasa.gov

This compound can also be prepared through salt metathesis (double displacement) reactions. A frequently cited example is the reaction between calcium cyanide and ammonium carbonate, which yields this compound and a precipitate of calcium carbonate. wikipedia.orgwikipedia.org

Ca(CN)₂ + (NH₄)₂CO₃ → 2 NH₄CN + CaCO₃

This method allows for the preparation of this compound in solution. Other precursor salts can also be utilized. In the dry state, this compound can be synthesized by heating a mixture of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) and then condensing the resulting vapors to form crystalline NH₄CN. wikipedia.orgqsstudy.comnucleos.com

KCN + NH₄Cl → NH₄CN + KCl

Similarly, the reaction of barium cyanide with ammonium sulfate (B86663) has been used to produce this compound in solution, with the insoluble barium sulfate being removed. studfile.net

Low-Temperature Condensation Reactions from Hydrogen Cyanide and Ammonia

Decomposition Kinetics and Mechanisms of this compound

This compound is a thermally sensitive compound with a low decomposition temperature of approximately 36°C. wikipedia.orgstudfile.netchemister.ru Its decomposition pathways differ between the gas and solid states.

When heated, this compound undergoes a dissociation reaction rather than a simple phase change from solid to gas. nasa.gov It readily decomposes back into its constituent molecules: ammonia and hydrogen cyanide. wikipedia.orgqsstudy.com

NH₄CN(s) ⇌ NH₃(g) + HCN(g)

This process is sometimes referred to as sublimation, although it is chemically a decomposition. The pressure increase observed upon heating is due to the formation of these two gaseous products. nasa.gov This reversible dissociation is a key characteristic of its thermochemical instability.

In the solid state, particularly upon prolonged standing or heating, this compound's decomposition can proceed beyond simple dissociation. wikipedia.orgnucleos.com A notable outcome of this process is the formation of a black, insoluble polymer of hydrogen cyanide. qsstudy.comnucleos.com The initial decomposition still yields ammonia and hydrogen cyanide, but the HCN can then polymerize, especially in the presence of the basic ammonia. google.com

Studies involving the heating of this compound solutions at various temperatures (from room temperature to 200°C) have shown that structural alterations occur in both the soluble components and the resulting polymer. usra.edu Analysis of these polymers reveals complex organic structures. usra.edu The polymerization of HCN is a known phenomenon in prebiotic chemistry and can lead to the formation of a range of complex organic substances, including N-heterocyles. frontiersin.orgmdpi.com The solid-state polymerization of related cyanide compounds, such as diaminomaleonitrile (B72808) (an HCN tetramer), has been studied to understand the formation of complex conjugated materials. researchgate.net

Gas-Phase Dissociation Pathways to Ammonia and Hydrogen Cyanide

Strategies for Enhancing this compound Stability in Research Contexts

Given its profound instability, several strategies are employed in research settings to handle and temporarily stabilize this compound. The primary challenge is to suppress its decomposition into ammonia and hydrogen cyanide and the subsequent polymerization of HCN. google.com

A key method for stabilizing aqueous solutions of this compound is to maintain a significant molar excess of ammonia. google.com Research has shown that when the molar concentration of ammonia is at least five times that of the hydrogen cyanide, the equilibrium is shifted toward the formation of this compound, and the hydrolysis and polymerization of HCN are suppressed. google.com This results in a stable, colorless solution that can be stored for days without significant degradation. google.com

Other essential stabilization strategies include:

Low-Temperature Storage : Storing this compound, whether in solution or as a solid, at low temperatures (e.g., -20°C) is critical to minimize thermal decomposition. aanda.org

Anhydrous and Inert Conditions : For the solid compound, storage in a cold, dry (anhydrous) environment under an inert atmosphere helps prevent hydrolysis and reactions with atmospheric components.

Controlled Analysis : When analyzing this compound, a common technique is to gently heat the salt and trap the decomposed ammonia and hydrogen cyanide products in cold water for subsequent analysis of the individual ions. studfile.netnucleos.com

Thermal Perturbation Studies and Long-Term Stability Analysis of this compound Systems

This compound (NH₄CN) is a notably unstable compound, susceptible to decomposition under various conditions. Its thermal and long-term stability have been the subject of research, particularly concerning its role in prebiotic chemistry and its behavior in chemical synthesis and storage.

Thermal perturbation of this compound initiates a decomposition reaction, primarily yielding ammonia (NH₃) and hydrogen cyanide (HCN). wikipedia.orgnucleos.com This process is endothermic. In the solid state, the decomposition temperature is reported to be 36°C. wikipedia.org

In aqueous solutions, the stability of this compound is significantly influenced by temperature and concentration. Studies have shown that solutions of this compound are inherently unstable and tend to turn brown and form a black precipitate over time, a process accelerated by increased temperatures. researchgate.net This precipitate is a polymer of hydrogen cyanide. wikipedia.org

Research into the thermal alteration of potential prebiotic compounds has involved heating aqueous solutions of this compound at various temperatures. In one study, 1.0 M this compound solutions were heated to 50, 100, 150, and 200 °C for durations of 3, 24, and 72 hours. nasa.gov Analysis of the resulting materials showed that as the reaction temperature increased, noticeable structural alterations occurred in both the supernatant and the polymer formed. nasa.gov The dominant volatile products from the thermochemolysis of the polymer were methyl derivatives of urea (B33335) and formamide (B127407). nasa.gov Furthermore, various nitrogen heterocycles, including pyrimidines, purines, and triazines, were detected. nasa.gov

The long-term stability of this compound is a critical consideration for its synthesis and use. Aqueous solutions are particularly prone to degradation through hydrolysis and polymerization. The polymerization of hydrogen cyanide in the presence of ammonia is most significant when the molar ratio of ammonia to hydrogen cyanide is between approximately 0.5 and 1.0. This polymerization process is observed to decrease as this ratio increases.

A key finding in the long-term stability analysis is the stabilizing effect of excess ammonia. It has been demonstrated that increasing the molar concentration of ammonia to at least five times that of hydrogen cyanide results in a stable aqueous solution of this compound. This is because the excess ammonia shifts the equilibrium, suppressing the hydrolysis of this compound and the subsequent polymerization of hydrogen cyanide. Solutions with an ammonia to HCN ratio of 5:1 or greater exhibit stability for over a week, whereas ratios of 3:1 or less lead to degradation within hours.

The polymerization of cyanide in aqueous solutions can be a complex process. Kinetic studies on cyanide polymerization under hydrothermal conditions have shown that the process can be consistent with an autocatalytic model, particularly at temperatures between 80-90°C. rsc.org This indicates that a product of the reaction acts as a catalyst for the polymerization. The presence of ammonium cations has been found to catalyze cyanide polymerization, a phenomenon described as "ammonium subservient". rsc.org At lower temperatures (50-75°C), the kinetics may be better described by an n-order model. rsc.org The polymerization leads to the formation of heterogeneous solids, often referred to as HCN polymers, which can range in color from yellow to black. psecommunity.org

The following interactive data tables summarize findings related to the thermal perturbation and stability of this compound systems.

Table 1: Thermal Decomposition Products of this compound

Condition Primary Products Secondary/Polymeric Products
Solid State Heating Ammonia (NH₃), Hydrogen Cyanide (HCN) Black polymer of HCN with prolonged heating

Table 2: Factors Affecting the Long-Term Stability of Aqueous this compound Solutions

Factor Observation
Temperature Increased temperature accelerates decomposition and polymerization.
NH₃:HCN Molar Ratio A ratio of ≥5:1 significantly enhances stability by suppressing HCN polymerization.
pH Polymerization of HCN occurs efficiently in alkaline conditions (pH 8-10).

| Concentration | Higher concentrations of this compound can lead to faster polymerization. |

Advanced Organic Synthesis Applications of Ammonium Cyanide

Ammonium (B1175870) cyanide in Strecker-Type Reaction Mechanisms

The Strecker synthesis, first reported in 1850, is a cornerstone method for producing amino acids. acs.org It involves a three-component reaction between an aldehyde or ketone, ammonia (B1221849), and a cyanide source. acs.org While the original protocol utilized ammonia and hydrogen cyanide, modern adaptations often employ ammonium salts like ammonium chloride with a cyanide salt such as potassium cyanide for safer handling. masterorganicchemistry.commasterorganicchemistry.com Ammonium cyanide itself can be considered a direct precursor, providing both the ammonia and cyanide components required for the reaction.

Synthesis of Alpha-Aminonitriles from Aldehydes and Ketones

The initial product of the Strecker synthesis is an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org The reaction mechanism begins with the formation of an imine from the reaction of an aldehyde or ketone with ammonia. masterorganicchemistry.commasterorganicchemistry.com In the presence of this compound, the ammonium ion can act as a mild acid to protonate the carbonyl oxygen of the aldehyde or ketone, activating it for nucleophilic attack by ammonia. masterorganicchemistry.commasterorganicchemistry.com Subsequent dehydration leads to the formation of an iminium ion. wikipedia.org The cyanide ion then attacks the iminium carbon, resulting in the formation of the α-aminonitrile. masterorganicchemistry.comwikipedia.org This process effectively creates a new carbon-carbon bond and introduces a nitrogen atom alpha to the newly formed nitrile group. The use of ketones instead of aldehydes leads to the formation of α,α-disubstituted aminonitriles. wikipedia.org

Precursor Role in Amino Acid Synthesis

Alpha-aminonitriles are stable intermediates that serve as direct precursors to α-amino acids. masterorganicchemistry.comorganic-chemistry.org The transformation of the α-aminonitrile to the final amino acid is achieved through hydrolysis of the nitrile group. masterorganicchemistry.comwikipedia.org This hydrolysis can be carried out under either acidic or basic conditions. mdpi.com For example, treatment with a strong acid like aqueous HCl converts the nitrile functionality into a carboxylic acid, yielding the corresponding amino acid. masterorganicchemistry.com The versatility of the Strecker synthesis allows for the production of a wide array of amino acids by simply varying the starting aldehyde or ketone. masterorganicchemistry.comwikipedia.org For instance, using acetaldehyde (B116499) results in the synthesis of alanine (B10760859), while other aldehydes produce different proteinogenic and non-proteinogenic amino acids. wikipedia.org

Mechanistic Variations and Substrate Scope in Strecker Synthesis

The classical Strecker synthesis produces a racemic mixture of α-amino acids. wikipedia.org However, significant advancements have been made to develop asymmetric versions of the reaction. These methods often involve the use of a chiral auxiliary, such as a chiral amine in place of ammonia, to direct the stereochemical outcome of the cyanide addition. wikipedia.org For example, replacing ammonia with (S)-alpha-phenylethylamine has been shown to produce chiral alanine. wikipedia.org

The substrate scope of the Strecker synthesis is broad, accommodating a wide variety of aldehydes and ketones. wikipedia.org This flexibility allows for the synthesis of not only the common proteinogenic amino acids but also numerous non-natural and α,α-disubstituted amino acids. wikipedia.orgmdpi.com Various cyanide sources can be employed in the reaction, including hydrogen cyanide (HCN), potassium cyanide (KCN), and trimethylsilyl (B98337) cyanide (TMSCN), among others. acs.orgmdpi.com The choice of cyanide source and reaction conditions can be optimized to suit the specific substrate and desired outcome. acs.org

Polymerization Reactions Initiated by this compound

This compound is a key precursor in the study of prebiotic chemistry and has been shown to polymerize under various conditions to form complex nitrogen-containing macromolecules. nih.govnih.gov These polymers are often heterogeneous, ranging in color from yellow to black, depending on the extent of polymerization and cross-linking. mdpi.comencyclopedia.pubpsecommunity.org

Formation of Complex Nitrogen-Containing Polymeric Structures

The polymerization of this compound can be initiated under different experimental conditions, including heating, freezing, and irradiation. nih.govfrontiersin.org Studies have shown that concentrated solutions of this compound, when heated, can produce a variety of organic molecules, including purines like adenine (B156593) and guanine. nih.govpnas.org The polymerization process is thought to involve the formation of HCN oligomers, such as aminomalononitrile (B1212270) (the trimer) and diaminomaleonitrile (B72808) (the tetramer), which then further react to form more complex polymeric structures. mdpi.com The resulting polymers are characterized by a conjugated nitrogen-containing system with a high content of amide groups. rsc.org The structure and properties of these polymers are highly dependent on the synthetic conditions, such as temperature, concentration, and the presence of other reagents. mdpi.comencyclopedia.pubrsc.org For instance, the presence of the ammonium ion has been shown to influence the kinetics of cyanide polymerization and the properties of the resulting polymers. rsc.org

Oligomerization and Macromolecular Architectures from this compound Reactants

The oligomerization of this compound is a fundamental process that leads to the formation of various biomonomers. nih.gov The initial stages of polymerization involve the formation of HCN oligomers. nih.gov It has been proposed that these oligomers, particularly the HCN trimer and tetramer, are key intermediates in the synthesis of amino acids and nucleobases within the polymer structure. mdpi.com The hydrolysis of these polymers, under both acidic and neutral conditions, has been shown to release amino acids and purines. nih.gov The macromolecular architecture of this compound polymers is complex and not fully elucidated, with various models proposed. acs.org These polymers can exist as soluble fractions, insoluble black solids, and films. mdpi.comencyclopedia.pub The molecular weight of these polymers can vary significantly, with some studies reporting soluble polymers with molecular masses up to 20,000 amu. mdpi.com The study of these macromolecular structures is relevant not only to prebiotic chemistry but also to materials science, where HCN-derived polymers are being explored for various applications. mdpi.comencyclopedia.pub

Salt Metathesis Reactions Involving this compound and Metal Complexes

This compound (NH₄CN) serves as a valuable reagent in salt metathesis reactions, also known as double displacement reactions, for the synthesis of various metal-cyanide complexes. yorku.cawikipedia.orggoogle.com In these reactions, the ammonium cation (NH₄⁺) and a cation from a metal salt exchange their anionic partners, leading to the formation of a new metal cyanide compound and an ammonium salt. This process is particularly useful for generating metal cyanides in a solution phase, often driven by the precipitation of a byproduct or the formation of a stable coordination complex. yorku.ca

The general scheme for such a reaction can be represented as:

nNH₄CN + M-Xₙ → M(CN)ₙ + nNH₄X

Where M represents a metal cation and X is the counter-anion from the metal salt.

One straightforward application is the preparation of simple transition metal cyanides. For instance, the reaction between this compound and a copper(I) salt can yield copper(I) cyanide, a significant reagent in various organic transformations. organic-chemistry.org Similarly, it can be used in qualitative analysis, such as in the formation of the Prussian blue complex, ferric ferrocyanide, where cyanide ions from a source like this compound react with iron(II) and iron(III) salts. organic-chemistry.org

More advanced applications involve the synthesis of complex cyanide anions. While direct use of the unstable NH₄CN is less common in published research, analogous ammonium salts are employed to create sophisticated cyanide complexes. For example, ammonium-containing precursors have been instrumental in the synthesis of hexacyanidosilicate, [Si(CN)₆]²⁻, dianions through halide/cyanide exchange reactions. researchgate.netresearchgate.net Furthermore, the synthesis of tetraalkylammonium cyanides, which are derivatives of this compound, can be achieved through ion exchange, a form of metathesis, using tetraalkylammonium bromides as precursors. google.com These derivatives are highly soluble in organic solvents and act as effective cyanide-ion sources.

The table below summarizes representative salt metathesis reactions involving this compound and related ammonium compounds.

Reactant 1Reactant 2Product(s)Reaction Type
This compound (NH₄CN)Metal Salt (e.g., CuCl)Metal Cyanide (CuCN) + Ammonium Salt (NH₄Cl)Formation of simple metal cyanide
This compound (NH₄CN)Calcium Cyanide (Ca(CN)₂) + Ammonium Carbonate ((NH₄)₂CO₃)This compound (NH₄CN) + Calcium Carbonate (CaCO₃)Preparation of NH₄CN in solution
Tetraalkylammonium Bromide ([R₄N]Br)Ion-Exchange Resin (CN⁻ form)Tetraalkylthis compound ([R₄N]CN) + Resin-BrSynthesis of NH₄CN derivatives
Triethylammonium Hexacyanidosilicate ([Et₃NH]₂[Si(CN)₆])Potassium Hydroxide (B78521) (KOH)Potassium Hexacyanidosilicate (K₂[Si(CN)₆]) + Triethylamine + H₂ONeutralization/Metathesis

Computational and Theoretical Investigations of Ammonium Cyanide Systems

Quantum Chemical Approaches to Ammonium (B1175870) Cyanide Reactivity

Quantum chemical methods are instrumental in dissecting the intricate details of chemical reactions involving ammonium cyanide at the electronic level. These approaches allow for the precise calculation of molecular structures, reaction energies, and the exploration of potential reaction pathways that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of this compound. DFT calculations are employed to model the decomposition of this compound into ammonia (B1221849) and hydrogen cyanide, providing insights into the stability of the compound under various conditions. For instance, DFT can be used to compare theoretical predictions of NH₄CN stability with experimental data under different pressures and temperatures.

In the context of prebiotic chemistry, DFT computations have been used to explore the detailed, thermochemically favorable mechanisms of adenine (B156593) formation from this compound solutions. pnas.org These studies have identified plausible step-by-step mechanisms, including the crucial final stage where an HCN tetramer reacts with a fifth HCN molecule to form adenine. pnas.org The reaction barriers, defined as the difference in the sum of electronic and zero-point energies between the reactant complex and the transition state, are key parameters derived from these DFT studies. pnas.org

Furthermore, DFT has been applied to understand the reaction pathways in related systems, such as the Wöhler synthesis of urea (B33335) from ammonium cyanate (B1221674), which involves similar precursors. researchgate.net These calculations have exhaustively explored reaction pathways in the gas phase, in solution, and in the solid state, highlighting the versatility of DFT in modeling complex chemical transformations. researchgate.net

Transition State Theory Applications for Reaction Kinetics

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. uomustansiriyah.edu.iq In conjunction with quantum chemical calculations, TST provides a framework for understanding the kinetics of reactions involving this compound. For example, TST can be used to calculate the activation energies for reactions such as the formation of aminonitriles from the reaction of this compound with aldehydes or ketones.

The theory assumes that reactant molecules form a short-lived intermediate, known as a transition state or activated complex, which then decomposes to form the products. uomustansiriyah.edu.iq The rate of the reaction is then determined by the concentration of this activated complex and the frequency with which it converts to the products.

Computational studies have utilized TST to evaluate rate constants for various decomposition reactions over a wide range of temperatures. nih.gov For instance, in the study of the decomposition of 5-aminotetrazole, conventional TST (CVT) and canonical variational TST (TST) were used to evaluate rate constants, with the results fitted to a three-parameter expression. nih.gov Such analyses are crucial for predicting the behavior of cyanide-containing compounds under different thermal conditions.

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound in various settings, from aqueous solutions to extreme conditions. By simulating the motions of atoms and molecules over time, MD provides insights into macroscopic properties derived from microscopic interactions.

Solvent Interaction Modeling and Solvation Effects

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations are particularly well-suited to model these interactions and their effects on the compound's stability and reactivity. For example, simulations can predict the behavior of this compound in different solvent systems.

In aqueous solutions, this compound can dissociate, and the resulting ions interact strongly with water molecules. wikipedia.org Ab initio MD simulations have been used to study the reactive and dynamic behavior of related molecules like hydrogen cyanide in liquid form, highlighting the importance of accurately modeling solvent effects. chalmers.se These simulations can capture the formation and breaking of hydrogen bonds and the influence of the solvent's dielectric constant on reaction pathways. chalmers.se The evaluation of hydration free energies from MD simulations serves as a sensitive test for the accuracy of the force fields used. usgs.gov

Behavior Under Extreme Thermochemical Conditions

Understanding the behavior of this compound under extreme temperatures and pressures is crucial for its potential role in astrochemical environments and in certain industrial processes. MD simulations can predict the compound's behavior under such conditions.

Experimental and computational studies have investigated the degradation of cyanide at high temperatures and pressures. researchgate.netnih.gov For instance, studies on cyanide degradation in a semi-batch reactor at temperatures between 393 and 473 K and pressures up to 8.0 MPa have elucidated reaction pathways and kinetics. nih.gov These studies identified two parallel pathways for alkaline hydrolysis, one leading to formate (B1220265) and ammonia, and the other to carbon dioxide, nitrogen, and hydrogen. nih.gov The formation of formate and ammonia is favored at higher temperatures. nih.gov

Thermal studies of this compound reactions have also been conducted to model the thermal alteration of prebiotic compounds in meteorite parent bodies. nasa.gov In these experiments, this compound solutions were heated at temperatures ranging from 50 to 200 °C, and the resulting products were analyzed to understand the effects of hydrothermal alteration on cyanide chemistry. nasa.gov

Elucidating Electronic Structure and Bonding in Cyanide-Containing Systems

The electronic structure and the nature of the chemical bonds in cyanide-containing systems are fundamental to understanding their reactivity. The cyanide ion (CN⁻) is isoelectronic with carbon monoxide and molecular nitrogen, featuring a triple bond between the carbon and nitrogen atoms. wikipedia.org The negative charge is primarily concentrated on the carbon atom. wikipedia.org

The bonding of the cyanide ligand to metal atoms and organic groups has been examined using computational models. dtic.mil These studies have shown that the bonding can range from predominantly ionic, as in CuCN, to predominantly covalent, as in CH₃CN. dtic.milaip.org The cyanide ligand can form strong bonds of both ionic and covalent character. aip.org

In metal complexes, the cyanide anion's high affinity for metals is attributed to its negative charge, compactness, and its ability to participate in π-bonding. wikipedia.org The bonding in metal-cyano complexes involves a combination of σ-donation from the highest occupied molecular orbital (HOMO) and π-acceptance (back-bonding) into the lowest unoccupied molecular orbital (LUMO). wm.edu

A detailed analysis of the bonding in first-row transition metal cyanides has been carried out using topological analysis of the charge density and energy decomposition analysis. researchgate.net These studies have highlighted the subtle balance between covalent, ionic, and steric factors that govern the metal-CN/NC bonding, explaining the preferential coordination of the cyanide or isocyanide isomer. researchgate.net

Ammonium Cyanide in Prebiotic Chemistry and Astrobiology

Abiotic Synthesis of Biomonomers from Ammonium (B1175870) Cyanide Precursors

The polymerization of ammonium cyanide in aqueous solutions is a robust route to complex organic matter, from which essential biomonomers can be released upon hydrolysis. nih.gov Research has consistently shown that under conditions plausible for the primitive Earth, such as moderate temperatures in lagoons or lakes, or through concentration mechanisms like evaporation and freezing, this compound solutions can give rise to the very molecules that form the basis of genetics and metabolism. researchgate.netnih.gov

The synthesis of purine (B94841) nucleobases, particularly adenine (B156593), from this compound is one of the most significant findings in prebiotic chemistry. Groundbreaking experiments first demonstrated that adenine, a pentamer of hydrogen cyanide, could be formed by heating concentrated aqueous solutions of this compound. nih.govpnas.org In one of the initial experiments by Oró, refluxing a solution of this compound (>1.0 M) at 70°C for several days yielded adenine. pnas.org

The mechanism for adenine formation is understood to proceed through the oligomerization of HCN. pnas.org Key intermediates in this process include diaminomaleonitrile (B72808) (DAMN), the HCN tetramer, and subsequently 4-aminoimidazole-5-carbonitrile (AICN). pnas.orgacs.orgnih.gov The final step involves the reaction of AICN with another cyanide equivalent (or its derivative, formamidine) to form the characteristic bicyclic purine structure of adenine. nih.govacs.org Ammonia (B1221849) plays a dual role in this synthesis, not only acting as a reactant but also maintaining the alkaline pH (typically 8-10) required for efficient HCN polymerization. pnas.orgmdpi.com

Subsequent studies have confirmed adenine synthesis under a wide range of conditions, including long-term reactions at room temperature and in frozen solutions, reinforcing the plausibility of this pathway on the early Earth. pnas.orgresearchgate.net For instance, 0.04% adenine was detected in a 0.1 M NH₄CN solution kept in the dark for several months. pnas.org The hydrolysis of the resulting HCN polymers has also been shown to yield other purines, such as guanine. researchgate.net

Table 1: Selected Experimental Conditions for Adenine Synthesis from this compound

Investigator(s) Conditions Adenine Yield Key Intermediates Reference(s)
Oró (1960)>1.0 M NH₄CN, heated at 70°C for several days0.5%Not specified pnas.org
Ferris et al. (1978)0.1 M NH₄CN, room temperature, 4-12 months0.04%Not specified pnas.org
Levy et al. (2000)0.1 M NH₄CN, frozen at -20°C to -78°C for 25 years0.035-0.04%Not specified researchgate.net
Sanchez, Ferris, Orgel (1966)Eutectic freezing of HCN solutionsLow yieldDAMN, AICN missouri.edu

This table is interactive and represents a summary of key findings. Yields and conditions are based on reported experimental data.

This compound is also a direct precursor to amino acids, the monomers of proteins. The acid hydrolysis of polymers formed from heated or irradiated this compound solutions has been shown to produce a variety of simple amino acids. tandfonline.com The most commonly identified amino acids include glycine, alanine (B10760859), and aspartic acid. nih.gov

One primary mechanism for this synthesis is related to the Strecker reaction, where an aldehyde, ammonia, and cyanide react to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmdpi.com In the context of this compound solutions, the necessary components are readily available, with aldehydes potentially forming from other prebiotic pathways. wikipedia.org

Furthermore, experiments simulating cold environments have demonstrated that amino acid synthesis is highly efficient in frozen this compound solutions. nih.gov In a notable long-term experiment, a frozen solution of this compound held at temperatures between 253 K (-20°C) and 195 K (-78°C) for 25 years yielded glycine, along with smaller quantities of alanine and aspartic acid. The mechanism in cold conditions is thought to involve the hydrolysis of aminonitrile oligomers that form within the ice matrix. tandfonline.com The irradiation of oxygen-free this compound solutions also produces aminonitrile oligomers, which upon acid hydrolysis, generate mainly glycine. tandfonline.com

Table 2: Amino Acids Generated from this compound Precursors

Experimental Conditions Identified Amino Acids Proposed Mechanism Reference(s)
Frozen NH₄CN solution (-20°C to -78°C) for 25 yearsGlycine, Alanine, Aspartic AcidHydrolysis of HCN polymers/oligomers
Irradiation of aqueous NH₄CN (0.01 M)Glycine (major), other amino acidsHydrolysis of radiolytically-formed aminonitrile oligomers tandfonline.com
Dilute HCN (0.1 M) + NH₃ (0.1 M) at -20°C to -78°CGlycine, Alanine, Aspartic AcidEutectic freezing and subsequent hydrolysis nih.gov
UV radiation on dilute HCN solutions (pH 8-9)Glycine, Alanine, Aspartic Acid, SerinePhotochemical synthesis nih.gov

This table is interactive and summarizes findings on amino acid synthesis from this compound under various simulated prebiotic conditions.

Beyond nucleobases and amino acids, the chemical network originating from this compound extends to other classes of prebiotic molecules, including carboxylic acids, which are components of fatty acids. Research has shown that the hydrolysis of HCN polymers can yield a variety of organic compounds, including carboxylic acids. nih.govresearchgate.net For instance, the radiolysis of HCN in the presence of certain minerals has been observed to form carboxylic acids. mdpi.com One study explicitly noted the formation of fatty acids, alongside amino acids and purines, from the reaction of this compound. nih.gov The analysis of polymers from this compound subjected to various conditions, including freeze-thaw cycles and UV radiation, identified a diverse set of carboxylic acids after hydrolysis. researchgate.netfrontiersin.org These findings suggest that the polymerization of this compound could have provided a common chemical stock for multiple types of essential biomonomers on the early Earth.

Generation of Amino Acids and Oligopeptides

This compound in Early Earth Chemical Evolution Scenarios

The versatility of this compound makes it a central element in scenarios describing the chemical evolution on a prebiotic Earth. Its ability to form a multitude of biomolecules under diverse environmental conditions addresses some of the key challenges in origin-of-life research.

A significant challenge in prebiotic chemistry is the "Miller Paradox," which posits that the simultaneous synthesis of nucleobases (from HCN) and sugars (from formaldehyde (B43269), H₂CO) in the same location would be inhibited. nasa.govusra.edu This is because HCN and H₂CO react readily to form glycolonitrile, sequestering the precursors and preventing them from forming the target biomolecules. nasa.govacs.org

However, recent research investigating reactions with varying concentrations of this compound and formaldehyde suggests that this paradox may not be as prohibitive as previously believed. nasa.govacs.org Studies have shown that the synthesis of several nucleobases and their structural analogs is robust even in the presence of formaldehyde. usra.eduacs.org This indicates that the chemical pathways leading to purines from this compound can compete effectively with the formation of glycolonitrile, allowing for the co-existence and synthesis of key prebiotic compounds in the same environment. nasa.gov

The polymerization of this compound and the subsequent yield of biomonomers are highly sensitive to environmental conditions plausible on the early Earth.

Freeze-Thaw Cycles: Freezing is a powerful mechanism for concentrating dilute solutions of prebiotic reactants. nih.gov When an aqueous solution of this compound freezes, pure water crystallizes out, leaving behind a concentrated liquid phase of HCN and ammonia. nih.govmdpi.com The eutectic phase of an aqueous HCN solution, which contains up to 74.5% HCN, is an exceptionally favorable environment for polymerization to occur, even if the initial solution was highly dilute. nih.govmdpi.com Experiments involving freeze-thaw cycles have shown an increased diversity of amino acids and other organic compounds, suggesting that icy environments, such as glaciers on early Earth or the subsurface oceans of icy moons like Europa, could be prime locations for prebiotic synthesis. researchgate.netresearchgate.netfrontiersin.org

UV Radiation: Ultraviolet radiation from a young Sun would have been a major energy source on the primitive Earth. nih.gov UV light has been shown to activate and enhance the polymerization of this compound, increasing the production of insoluble polymers. researchgate.netfrontiersin.org It also drives specific photochemical pathways, such as the conversion of DAMN to AICN, a crucial step in adenine synthesis. nih.govnih.gov Furthermore, irradiating dilute HCN solutions with UV light can produce amino acids. nih.gov The interplay of photochemical reactions during the day and thermal reactions at night could have created a dynamic environment conducive to complex organic synthesis. nih.gov

Table 3: Effect of Environmental Factors on this compound Polymerization

Factor Effect Observed Outcome Reference(s)
Freeze-Thaw Cycles Concentration via eutectic freezingFavors oligomer formation at low temperatures; increases diversity of amino acids. nih.govmdpi.comfrontiersin.org
UV Radiation Energy input for activation and specific photochemical reactionsIncreases yield of insoluble polymers; promotes synthesis of pyrimidines and amino acids; key step in adenine synthesis. nih.govfrontiersin.orgnih.gov
Ionic Strength / Salts Catalysis and modulation of polymer propertiesPresence of salts influences polymer yield; ammonium cations catalyze polymerization, affecting polymer structure and properties. frontiersin.orgrsc.orgresearchgate.net

This interactive table summarizes the documented influence of key environmental factors on the prebiotic chemistry of this compound.

Addressing the Miller Paradox in Prebiotic Synthesis Contexts

Astrochemical Significance of this compound and its Derivatives

This compound holds a significant position in the fields of astrobiology and prebiotic chemistry. Its presence in extraterrestrial environments provides a crucial link in understanding the potential cosmic origins of life's building blocks. The compound serves as a stable, less volatile reservoir of two key prebiotic molecules: ammonia (NH₃) and hydrogen cyanide (HCN). nasa.gov The delivery of this compound and its derivatives to early planets by comets and meteorites could have been a critical step in providing the raw materials necessary for the emergence of life. sciencedaily.comunibe.ch

Detection and Abundance in Interstellar Ices and Cometary Environments

For years, a key mystery in astrochemistry was the apparent lack of nitrogen in the comae of comets compared to expected cosmic abundances. sciencedaily.comunibe.ch While volatile nitrogen-bearing species like ammonia (NH₃) and hydrogen cyanide (HCN) were detected, their quantities were lower than anticipated. nasa.gov The leading hypothesis was that a significant portion of the nitrogen was locked away in a less volatile form, making it difficult to detect with remote sensing telescopes. nasa.govsciencedaily.comunibe.ch

This mystery was substantially resolved by the European Space Agency's Rosetta mission to comet 67P/Churyumov-Gerasimenko. astrochymist.orgmorressier.com The Rosetta Spectrometer for Ion and Neutral Analysis (ROSINA) instrument directly detected this compound (NH₄CN) in the comet's coma. astrochymist.org This discovery was a logical follow-up to the earlier detection of the ammonium cation (NH₄⁺) in the same comet. astrochymist.org The identification confirmed that ammonium salts act as a significant, solid-phase reservoir for nitrogen on the cometary nucleus. sciencedaily.comunibe.ch

This compound is an example of a proton-transfer salt, formed when ammonia (a base) abstracts a proton (H⁺) from hydrogen cyanide (an acid) to create the ammonium ion (NH₄⁺) and the cyanide ion (CN⁻). astrochymist.org Laboratory studies and theoretical calculations show that this acid-base reaction can occur efficiently on the surfaces of icy dust grains at the low temperatures characteristic of dense interstellar clouds (around 18 K). morressier.comnasa.govresearchgate.net The presence of water ice is believed to enhance the stability of the resulting ionic salt. astrochymist.org

These salts are less volatile than their parent molecules, NH₃ and HCN. nasa.gov Laboratory experiments have measured the sublimation properties of this compound at temperatures relevant to comets (134–155 K), confirming that it is retained in ices at higher temperatures than NH₃ or HCN. nasa.govnasa.gov This explains why the nitrogen appeared to be missing; it was bound in solid salts that only release their components into the gas phase as the comet gets closer to the Sun and its surface warms. inaf.it

The ROSINA instrument on Rosetta also found evidence for a variety of other ammonium salts on comet 67P, highlighting a rich chemistry involving the ammonium ion. sciencedaily.comastrochymist.org

Detected Ammonium Salts in the Coma of Comet 67P/Churyumov-Gerasimenko

Salt Name Chemical Formula Reference
This compound NH₄CN sciencedaily.comastrochymist.org
Ammonium Chloride NH₄Cl sciencedaily.comastrochymist.org
Ammonium Cyanate (B1221674) NH₄OCN sciencedaily.comastrochymist.org
Ammonium Formate (B1220265) NH₄HCOO sciencedaily.comastrochymist.org
Ammonium Acetate NH₄CH₃COO sciencedaily.comastrochymist.org
Ammonium Hydrosulfide NH₄SH astrochymist.org
Ammonium Fluoride NH₄F astrochymist.org

The infrared spectral features of this compound, particularly the distinct absorption bands for the ammonium ion (NH₄⁺) at 1436 cm⁻¹ and the cyanide ion (CN⁻) at 2093 cm⁻¹, provide a means for its potential identification in interstellar ices using infrared spectroscopy. researchgate.net Laboratory measurements of these properties are crucial for quantifying the abundance of this compound in various astrophysical environments. nasa.govnasa.gov

Implications for Exoplanetary Organic Chemistry

The discovery of this compound on comets has profound implications for the organic chemistry of exoplanets, particularly those within their star's habitable zone. Comets and asteroids are considered primary vehicles for delivering water and organic compounds to young, rocky planets. sciencedaily.comunibe.ch The presence of this compound in these impactors means they could seed a planetary surface with the essential precursors for life. morressier.com

Hydrogen cyanide (HCN) is a central molecule in many proposed pathways for the abiotic synthesis of life's building blocks. pnas.orgarxiv.orgacs.orgmdpi.com The polymerization of HCN in aqueous solutions, particularly those containing ammonia, has been shown experimentally to produce a remarkable variety of biologically significant molecules. rsc.orgrsc.org For instance, the heating of concentrated this compound solutions can yield adenine, one of the four nucleobases in DNA. pnas.orgnih.gov Further studies on the products of this compound polymerization have identified other purines like guanine, amino acids, and carboxylic acids. nih.govnasa.govfrontiersin.org

The delivery of this compound to a primitive planet provides a direct source of both HCN and ammonia, creating a "one-pot" scenario for prebiotic synthesis. rsc.org As cometary ice melts upon impact, it could create localized environments, such as hydrothermal systems or eutectic frozen pools, with high concentrations of these reactants. mdpi.comfrontiersin.orgresearchgate.net Eutectic freezing, in particular, is considered a plausible mechanism for concentrating HCN from dilute solutions to levels where polymerization can occur efficiently. mdpi.comresearchgate.net

Future astronomical missions, such as the James Webb Space Telescope (JWST) and the planned Ariel space mission, have the capability to characterize the atmospheres of exoplanets. arxiv.org These telescopes can detect the spectral signatures of molecules like ammonia and hydrogen cyanide. researchgate.netresearchgate.net The detection of these species in the atmosphere of a temperate, rocky exoplanet could be considered a "prebiosignature"—an indication that the planet possesses the chemical ingredients associated with the origin of life. arxiv.org While the direct detection of solid this compound on an exoplanet's surface is beyond current capabilities, observing its dissociation products (NH₃ and HCN) in the atmosphere would strongly suggest that the fundamental building blocks for a rich prebiotic chemistry are available. arxiv.org

Examples of Prebiotic Molecules Formed from this compound Polymerization

Molecule Class Examples Reference
Purines Adenine, Guanine, Xanthine, Hypoxanthine nih.govnasa.gov
Pyrimidines Dihydrouracil nasa.gov
Amino Acids Glycine, Alanine, Aspartic Acid mdpi.comfrontiersin.org
Other Urea (B33335), Formamide (B127407), Carboxylic Acids nasa.govfrontiersin.org

Environmental Fate and Biogeochemical Cycling of Cyanide Compounds

Microbial Degradation Pathways of Cyanide (General Cyanide and its Relevance to Ammonium (B1175870) Cyanide Byproducts)

Microorganisms have evolved diverse and sophisticated enzymatic pathways to detoxify and metabolize cyanide, a potent metabolic inhibitor. These pathways are broadly categorized as hydrolytic, oxidative, reductive, and substitution/transfer reactions. mdpi.comkemdikbud.go.id The degradation of ammonium cyanide, in particular, is intrinsically linked to these general cyanide degradation pathways, as the cyanide ion (CN⁻) is the primary substrate for microbial enzymes, while the ammonium ion (NH₄⁺) can be directly assimilated by many microorganisms.

Enzymatic Hydrolysis Mechanisms (e.g., Cyanidase, Cyanide Hydratase)

Hydrolytic pathways represent a major mechanism for the breakdown of inorganic cyanide. nih.gov Two key enzymes involved in this process are cyanidase and cyanide hydratase.

Cyanide Hydratase: More commonly found in fungi, this enzyme catalyzes the hydration of cyanide to formamide (B127407). nih.govd-nb.info The formamide is then further hydrolyzed by an amidase to produce formic acid and ammonia (B1221849). researchgate.net The two-step reaction proceeds as follows:

HCN + H₂O → HCONH₂ (Formamide)

HCONH₂ + H₂O → HCOOH + NH₃

Another important group of hydrolytic enzymes are the nitrilases , which can hydrolyze both inorganic and organic cyanides (nitriles) to the corresponding carboxylic acid and ammonia. d-nb.info For instance, the nitrilase NitC in Pseudomonas pseudoalcaligenes CECT5344 plays a crucial role in cyanide assimilation. nih.govd-nb.info

Oxidative and Reductive Biotransformations of Cyanide Species

In addition to hydrolysis, microorganisms employ oxidative and reductive pathways to transform cyanide into less toxic substances.

Oxidative Pathways: These reactions typically convert cyanide to carbon dioxide and ammonia. This can occur directly via the enzyme cyanide dioxygenase or in a two-step process. sci-hub.sescielo.sa.cr In the two-step pathway, cyanide monooxygenase first oxidizes cyanide to cyanate (B1221674) (OCN⁻). sci-hub.se Subsequently, the enzyme cyanase degrades cyanate into carbon dioxide and ammonia. sci-hub.senih.gov The presence of oxygen and cofactors like NADPH is essential for these oxidative degradation routes. mdpi.com

Reductive Pathway: This pathway is catalyzed by the nitrogenase enzyme system, which is primarily known for its role in biological nitrogen fixation. mdpi.comnih.gov Nitrogenase can reduce cyanide (HCN) to methane (B114726) (CH₄) and ammonia (NH₃). mdpi.com However, this enzyme is highly sensitive to oxygen, and its contribution to cyanide degradation is considered minimal in many environments. mdpi.comnih.gov

Role of Ammonium Assimilation in Cyanide Biodegradation Processes

This released ammonium can then be assimilated into the microorganism's cellular metabolism. For example, Pseudomonas pseudoalcaligenes CECT5344, a well-studied cyanotrophic bacterium, can simultaneously assimilate cyanide and ammonium. nih.gov In this bacterium, the degradation of cyanide is an assimilative process, where cyanide is stoichiometrically converted into ammonium, which is then incorporated into amino acids and other nitrogenous cellular components. nih.gov The presence of an external source of ammonium can sometimes influence the rate of cyanide degradation. In some cases, the addition of ammonia has been shown to impair cyanide degradation activity at high concentrations. researchgate.net However, for many cyanotrophic organisms, the ability to utilize the ammonium byproduct of cyanide degradation is a key feature of their metabolic strategy, allowing them to thrive in cyanide-contaminated environments. The production of ammonia is a strong indicator of cyanide biodegradation. nih.govmdpi.com

Bioremediation Strategies for Cyanide-Contaminated Environments

The ability of microorganisms to degrade cyanide forms the basis of bioremediation strategies for cleaning up contaminated sites. These biological methods are often more cost-effective and environmentally friendly than conventional physical and chemical treatments. kemdikbud.go.idbiotreks.org

Characterization of Cyanotrophic Microorganisms

A wide variety of microorganisms capable of degrading cyanide have been identified from diverse environments, including soil and water contaminated with industrial effluents. iwra.org These cyanotrophic, or cyanide-metabolizing, organisms include bacteria, fungi, and algae. nih.govunirioja.es

Prominent examples of cyanide-degrading bacteria include species from the genera Pseudomonas, Bacillus, Rhodococcus, Alcaligenes, and Klebsiella. mdpi.comunirioja.es For instance, Pseudomonas pseudoalcaligenes CECT5344 is a highly efficient cyanide degrader, capable of tolerating high concentrations of cyanide under alkaline conditions. nih.govnih.gov Strains of Bacillus have also demonstrated significant cyanide degradation capabilities. unirioja.essrce.hr Fungi, such as Phanerochaete chrysosporium, and certain algae, like Scenedesmus obliquus, are also known to metabolize cyanide. unirioja.esajol.info

These microorganisms possess specific enzymatic machinery that allows them to break down cyanide and, in many cases, use it as a source of carbon and/or nitrogen. sci-hub.seajol.info A key characteristic of many successful cyanotrophs is the presence of a cyanide-insensitive respiratory system, which allows them to survive the toxic effects of cyanide while metabolizing it. nih.govd-nb.info

Influence of Environmental Parameters on Biological Degradation Rates

The efficiency of microbial cyanide degradation is significantly influenced by various environmental factors. Optimizing these parameters is crucial for successful bioremediation applications.

pH: The pH of the environment is a critical factor. An alkaline pH (typically above 9.0) is generally preferred for bioremediation processes to prevent the volatilization of highly toxic hydrogen cyanide (HCN) gas. scielo.sa.crscirp.org Many cyanotrophic bacteria, such as Pseudomonas pseudoalcaligenes CECT5344, are alkaliphilic, meaning they thrive in alkaline conditions. nih.gov Studies have shown enhanced ammonia production from cyanide degradation at alkaline pH. scirp.org

Temperature: Like all biological processes, cyanide degradation is temperature-dependent. The optimal temperature varies between different microorganisms, but generally falls within the mesophilic range (e.g., 30-35°C). nih.govmdpi.com

Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more efficient than anaerobic degradation. mdpi.comnih.gov

Initial Cyanide Concentration: The initial concentration of cyanide can impact microbial activity. While low concentrations can be readily degraded, high concentrations can be inhibitory to many microorganisms. mdpi.comiwra.org However, some specialized strains can tolerate and degrade very high levels of cyanide. nih.govbiotreks.org

Nutrient Availability: The presence of a suitable carbon source is often necessary for cyanotrophic growth, as many organisms cannot use cyanide as a sole carbon source. nih.gov Glucose and fructose (B13574) are commonly used as carbon sources in bioremediation applications. nih.gov

An interactive table summarizing the optimal conditions for cyanide degradation by various microorganisms is provided below.

MicroorganismOptimal pHOptimal Temperature (°C)Carbon SourceReference
Aerococcus viridans T1834Glycerol mdpi.com
Unnamed bacterial strain C210.334.2Glucose nih.gov
Pseudomonas pseudoalcaligenes CECT5344>9.0-Acetate, Malate nih.gov
Bacillus licheniformis CDBB B11Alkaline-Sodium Acetate mdpi.com
Bacterial Consortium9.525- researchgate.net

Advanced Analytical Methodologies for Ammonium Cyanide Research

Spectroscopic Characterization of Ammonium (B1175870) Cyanide and Reaction Products

Spectroscopy is a cornerstone in the analysis of ammonium cyanide, providing fundamental insights into its structure and the transformations it undergoes.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and elucidating the molecular structure of this compound and its derivatives.

Recent studies using Fourier Transform Infrared (FT-IR) spectroscopy have confirmed the key vibrational modes of this compound ice. The spectra clearly exhibit characteristic absorption bands corresponding to the N-H stretching region around 3035 cm⁻¹, the C≡N stretching mode at approximately 2093 cm⁻¹, and the NH₄⁺ bending mode at 1436 cm⁻¹. researchgate.net FT-IR is also instrumental in monitoring the progress of reactions involving this compound. For instance, thermal alteration experiments show noticeable changes in the 1700-1000 cm⁻¹ range of FT-IR spectra, indicating structural modifications to both the soluble supernatant and insoluble polymer products as the reaction temperature increases. biorxiv.org Photoacoustic spectroscopy (PAS), an FT-IR based method, has been used to analyze the surface corrosion products formed when iron is exposed to gaseous HCN and NH₃, successfully identifying the presence of the ammonium ion (NH₄⁺) and the cyanide ion (CN⁻). colostate.edu

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is effective in identifying complex anions, including cyanide, in various compounds. ucl.ac.uk

A summary of key IR absorption bands for this compound is provided below.

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch~3035 researchgate.net
C≡N Stretch~2093 researchgate.net
NH₄⁺ Bend1436 researchgate.net

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the solution-phase behavior of this compound and its reaction products, providing detailed information about molecular structure and dynamics. Although direct NMR studies on this compound are complicated by its instability, the technique is widely applied to its equilibrium components and derivatives.

In solution, this compound exists in equilibrium with ammonia (B1221849) and hydrogen cyanide. NMR can be used to probe this equilibrium.

¹H-NMR: The protons of the ammonium ion (NH₄⁺) would give a characteristic signal, and its chemical shift and coupling to ¹⁴N or ¹⁵N could be monitored.

¹³C-NMR: The cyanide carbon (CN⁻) has a typical chemical shift in the range of 110-120 ppm. wikipedia.org This distinct signal allows for the tracking of cyanide consumption and its incorporation into various products.

¹⁵N-NMR: This technique, often requiring isotopic enrichment due to the low natural abundance of ¹⁵N, is highly informative. science-and-fun.de The ammonium ion (NH₄⁺) has a chemical shift range of approximately 20-60 ppm relative to liquid ammonia. rsc.org Nitrile groups (-C≡N) resonate much further downfield, typically in the 225-240 ppm range. rsc.org This large difference in chemical shifts allows for clear differentiation between the nitrogen in the ammonium ion and nitrogen incorporated into nitrile-containing products.

Researchers have used ¹H-NMR to determine the relative quantities of products in cyanation reactions. researchgate.net Furthermore, ¹³C-NMR has been employed to monitor the solution behavior of iron-cyanide complexes, demonstrating its utility in tracking dynamic processes involving the cyanide ligand. nih.gov

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹³CCyanide (R-C≡N)110 - 120 wikipedia.org
¹⁵NAmmonium (R-NH₃⁺)20 - 60 rsc.org
¹⁵NNitrile (R-C≡N)225 - 240 rsc.org

This table is interactive. Click on the headers to sort.

Infrared and Raman Spectroscopy for Structural Elucidation

Chromatographic Separation and Identification of this compound-Derived Compounds

The polymerization of this compound yields a complex mixture of compounds. Chromatographic techniques are essential for separating these mixtures into individual components, which can then be identified, often by coupling the chromatograph to a mass spectrometer.

GC-MS is a primary method for analyzing the volatile and semi-volatile compounds produced from this compound reactions. In many studies, especially those involving the analysis of HCN polymers, a pyrolysis step is combined with GC-MS (Py-GC-MS). Often, a derivatization agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is used in a process called thermochemolysis to make the products more amenable to GC analysis.

Research using this approach on polymers isolated from heated this compound solutions has identified a suite of significant organic molecules. biorxiv.org The dominant products detected were the methyl derivatives of simple organics like urea (B33335) and formamide (B127407). biorxiv.org Crucially, this technique has also enabled the identification of key prebiotic molecules, including nitrogen heterocycles such as purines (adenine and guanine) and pyrimidines. biorxiv.orgacs.org

For the analysis of non-volatile, polar, or thermally unstable compounds present in the soluble fraction of this compound reaction mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. The supernatant from these reactions can be analyzed directly by HPLC, typically using a photodiode array (PDA) or UV detector to identify compounds with chromophores.

Studies have shown that HPLC chromatograms of the supernatant from heated this compound reactions contain numerous peaks, which suggests the formation of a complex mixture of molecules, including aromatic and/or heterocyclic compounds. biorxiv.org While HPLC-UV is excellent for preliminary analysis and quantification, definitive structural confirmation often requires interfacing the HPLC with a mass spectrometer (LC-MS). biorxiv.orgnasa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Products

Isotopic Labeling Techniques in this compound Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating the reaction mechanisms by which this compound is converted into more complex molecules. rsc.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can trace the path of that atom through a complex reaction sequence to the final products.

In the context of this compound research, labeling can be applied to either the ammonium or the cyanide group:

¹³C Labeling: Using ¹³C-labeled cyanide (H¹³CN or NH₄¹³CN) allows scientists to determine the fate of the cyanide carbon. For example, in studies of amino acid formation via Strecker synthesis, ¹³C-labeled aldehydes can be used alongside ammonia and cyanide to determine which carbon atoms from the starting materials are incorporated into the final amino acid structure.

¹⁵N Labeling: Using ¹⁵N-labeled ammonia (¹⁵NH₃) or cyanide (HC¹⁵N) helps to distinguish the nitrogen source in the final products. In experiments simulating the formation of amino acids in interstellar ices, researchers used H¹³C¹⁵N to trace the C-N bond, finding that in the formation of glycine, the nitrogen atom primarily originated from HCN rather than from the available NH₃. Similarly, the reaction of K¹³C¹⁵N with other molecules has been used to unambiguously track the incorporation of both the carbon and nitrogen atoms from the cyanide group into heterocyclic products, which is confirmed by measuring ¹³C–¹⁵N coupling constants in the NMR spectra of the products.

These isotopic tracer experiments provide definitive evidence for proposed reaction pathways, distinguishing between alternatives such as the Strecker synthesis and other mechanisms like the formose-like reaction.

Emerging Research Directions and Unanswered Questions in Ammonium Cyanide Chemistry

Novel Synthetic Routes and Stabilization Approaches

The transient nature of ammonium (B1175870) cyanide necessitates innovative methods for its synthesis and stabilization, particularly for its use in laboratory and industrial settings. Traditionally, ammonium cyanide is prepared by the direct reaction of hydrogen cyanide with aqueous ammonia (B1221849). wikipedia.org However, this method often yields an unstable solution prone to decomposition and polymerization. google.com

Recent research has focused on developing methods to produce stable aqueous solutions of this compound. A key strategy involves using a significant molar excess of ammonia to hydrogen cyanide (a mole ratio of 5 or more). google.com This excess ammonia shifts the reaction equilibrium, suppressing the hydrolysis of this compound back into its constituents and inhibiting the polymerization of hydrogen cyanide. google.com

Another avenue of exploration is the synthesis from different precursors. For instance, the reaction of calcium cyanide with ammonium carbonate offers an alternative route to this compound. wikipedia.org In the dry state, heating a mixture of potassium cyanide or potassium ferrocyanide with ammonium chloride allows for the condensation of this compound crystals. wikipedia.org A more unconventional approach involves the synthesis of hydrogen cyanide, a precursor to this compound, from the reaction of coal and ammonium alum.

The table below summarizes various synthetic approaches for this compound and its precursors:

Synthetic Method Reactants Key Conditions Primary Product Reference
Direct SynthesisHydrogen Cyanide (HCN), Ammonia (NH₃)Low temperature, excess NH₃Stable aqueous this compound (NH₄CN) google.com
Salt MetathesisCalcium Cyanide (Ca(CN)₂), Ammonium Carbonate ((NH₄)₂CO₃)This compound (NH₄CN) wikipedia.org
Dry State SynthesisPotassium Cyanide (KCN) or Potassium Ferrocyanide, Ammonium Chloride (NH₄Cl)Heating and condensationCrystalline this compound (NH₄CN) wikipedia.org
Coal-based SynthesisCoal, Ammonium AlumHydrogen Cyanide (HCN)

Elucidating Complex Polymerization Mechanisms and Product Diversity

The polymerization of hydrogen cyanide, often initiated from this compound solutions, is a process of significant interest due to its potential role in prebiotic chemistry and the formation of complex organic molecules. nih.govacs.org These polymerization reactions yield a heterogeneous mixture of products, often referred to as HCN polymers, which are typically insoluble and difficult to characterize. nih.gov

Research has identified several key intermediates and pathways in this complex process. Diaminomaleonitrile (B72808) (DAMN), the tetramer of HCN, has long been considered a crucial intermediate in the formation of purines and other biomolecules. nih.govacs.org However, recent studies suggest that other pathways may also be significant. For example, the formation of polyimine has been proposed as a competing mechanism, particularly under kinetic control at colder temperatures. nih.govacs.org

The conditions of the polymerization reaction, such as pH and the presence of other chemical species, have a profound impact on the final products. Studies have shown that the polymerization of cyanide is highly dependent on pH, with alkaline conditions (pH 8-10) being favorable. mdpi.com Furthermore, the presence of ammonium ions can influence the kinetics and properties of the resulting polymers, suggesting that the process is not only pH-dependent but also "ammonium subservient". rsc.org

The following table highlights key proposed intermediates and influencing factors in HCN polymerization:

Intermediate/Factor Role/Effect Significance Reference
Diaminomaleonitrile (DAMN)Key intermediate in the formation of adenine (B156593) and other biomolecules. nih.govacs.orgThermodynamic product, central to many polymerization hypotheses. nih.govacs.org nih.govacs.org
PolyimineA viable product formed under kinetic control, especially at colder temperatures. nih.govacs.orgCan drive the formation of more complex structures relevant to astrobiology. nih.govacs.org nih.govacs.org
pHControls the rate and efficiency of polymerization.Alkaline conditions (pH 8-10) are optimal for polymerization. mdpi.com mdpi.com
Ammonium IonsModulate the kinetics and properties of the resulting polymers. rsc.orgInfluences the magnetic, optical, and thermal properties of the polymers. rsc.org rsc.org

Advanced Computational Modeling for Predictive Reactivity

The inherent instability and complex reaction networks of this compound and its derivatives make experimental studies challenging. Advanced computational modeling has emerged as a powerful tool to elucidate reaction mechanisms, predict product formation, and understand the behavior of these compounds under various conditions.

Ab initio molecular dynamics simulations have been employed to investigate the base-catalyzed reaction mechanisms for the formation of diaminomaleonitrile and polyimine from liquid hydrogen cyanide. nih.govacs.org These simulations provide insights into the solvent effects of liquid HCN, which can act as both a hydrogen bond donor and acceptor, and its high dielectric constant. acs.org

Computational studies are also crucial for understanding the potential for prebiotic chemistry in extraterrestrial environments. For example, modeling of reactions involving hydrogen cyanide and ammonia in Titan's atmosphere has identified key intermediates like formamidine, hydrazone, and methanediimine, which can serve as precursors for more complex organic compounds. chemrxiv.org These models have also revealed that the presence of ammonia can significantly lower the activation barrier for the isomerization of HCN to the more reactive hydrogen isocyanide (HNC). chemrxiv.org Density functional theory (DFT) calculations are also used to predict the stability of this compound under varying pressures and temperatures, complementing experimental data.

Expanding Prebiotic Chemistry Applications and Astrobiological Relevance

This compound is a cornerstone molecule in theories of prebiotic chemistry, the study of the chemical origins of life. Its components, ammonia and hydrogen cyanide, are believed to have been present on the early Earth and are observed in various extraterrestrial environments, including comets, planets, and the interstellar medium. nih.govacs.org

Research has demonstrated that this compound can serve as a precursor for the synthesis of a wide array of biomolecules. Notably, adenine, a fundamental component of DNA and RNA, was first synthesized prebiotically from concentrated solutions of this compound. nih.gov Subsequent studies have shown that amino acids, the building blocks of proteins, can also be formed from frozen solutions of this compound. nih.gov

Recent research continues to expand the role of this compound in prebiotic synthesis. For instance, studies have examined the reaction of this compound with formaldehyde (B43269), leading to the formation of several nucleobases and their analogs. nasa.gov This work addresses the "Miller Paradox," where a potential inhibitor of sugar and nucleobase synthesis, glycolonitrile, might be overcome. nasa.gov The detection of this compound on comets, such as 67P/Churyumov-Gerasimenko, further underscores its astrobiological significance and its potential role in delivering the chemical building blocks of life to the early Earth.

Synergistic Approaches for Cyanide Detoxification and Resource Recovery

While cyanide is a valuable reagent in industries like mining, its high toxicity necessitates effective detoxification methods for industrial waste. nih.govresearchgate.net Emerging research focuses on synergistic approaches that not only neutralize cyanide but also allow for the recovery of valuable resources.

One promising strategy involves the use of combined reagents for the detoxification of cyanide tailings from the gold industry. nih.gov This can involve methods like the INCO process, which uses sulfur dioxide and air, in combination with other reagents such as sodium sulfite, sodium persulfate, copper sulfate (B86663), and ferrous sulfate to effectively decrease cyanide concentrations. nih.gov Interestingly, such detoxification can also improve the subsequent recovery of gold from the tailings. nih.gov

Biological detoxification, or bioremediation, offers an environmentally friendly alternative to chemical treatments. researchgate.net Certain microorganisms can utilize cyanide as a source of carbon and nitrogen, converting it into less harmful substances like ammonia and carbon dioxide. researchgate.net Research in this area explores the development of robust microbial systems for the efficient degradation of cyanide in industrial effluents. Furthermore, studies have shown that in some bacteria, the presence of cyanide can enhance tolerance to other toxic substances like mercury, suggesting complex interactions that could be harnessed for bioremediation of mixed waste streams. nih.gov Electrochemical methods are also being investigated for the removal and recovery of cyanide, where it can be oxidized to less toxic cyanate (B1221674) and further to ammonium and carbonate. mdpi.com

Q & A

Q. What are the primary challenges in synthesizing and stabilizing ammonium cyanide for laboratory use?

this compound is highly unstable at room temperature, decomposing into ammonia (NH₃) and hydrogen cyanide (HCN). Synthesis requires controlled conditions, such as low-temperature reactions between HCN and aqueous ammonia or using precursors like calcium cyanide and ammonium carbonate . Stabilization strategies include storing NH₄CN in cold, anhydrous environments or isolating it as a crystalline solid under inert atmospheres. Researchers must monitor decomposition via gas chromatography or infrared spectroscopy to confirm purity .

Q. How can researchers safely analyze this compound in aqueous solutions given its toxicity and instability?

Analytical methods include:

  • Cyanide detection : Silver nitrate titration or ion-selective electrodes to quantify CN⁻ ions.
  • Ammonia detection : Titration with HCl or electrode-based techniques.
  • Spectroscopy : Infrared (IR) spectroscopy to identify NH₄CN-specific bands (e.g., C≡N stretch at ~2080 cm⁻¹) and track decomposition products . Safety protocols mandate using fume hoods, personal protective equipment (PPE), and real-time HCN gas detectors .

Q. What are the key structural and thermodynamic properties of this compound relevant to experimental design?

NH₄CN adopts a cubic crystal structure and has a molar mass of 44.06 g/mol. Its decomposition temperature (~36°C) and sublimation pressure (modeled using equations like those for H₂O ice) are critical for designing low-temperature experiments . Thermodynamic data, such as enthalpy of formation, can be derived from computational studies or calorimetry under controlled conditions .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound be resolved?

Discrepancies often arise from impurities, environmental humidity, or measurement techniques. To resolve these:

  • Cross-validation : Use multiple analytical methods (e.g., IR spectroscopy, mass spectrometry) to confirm results.
  • Controlled environments : Conduct experiments in ultra-high-vacuum systems or cryogenic matrices to minimize decomposition .
  • Computational modeling : Compare experimental data with density functional theory (DFT) predictions of NH₄CN stability under varying pressures and temperatures .

Q. What methodologies are suitable for studying this compound’s role in astrochemical environments, such as cometary surfaces?

NH₄CN has been detected on comet 67P/Churyumov-Gerasimenko using infrared spectral data from the VIRTIS/Rosetta mission. Laboratory simulations involve:

  • Sublimation studies : Measuring NH₄CN’s vapor pressure at low temperatures (<100 K) to replicate cometary conditions.
  • IR band analysis : Matching laboratory-generated spectra (e.g., 2.7–4.0 μm bands) to observational data .
  • Radiolysis experiments : Exposing NH₄CN to UV or cosmic ray analogs to assess its stability in space environments .

Q. How can computational chemistry address gaps in experimental data on this compound’s reactivity?

Computational approaches include:

  • Reaction pathway analysis : Using software like Gaussian or ORCA to model NH₄CN’s decomposition into NH₃ and HCN.
  • Transition state theory : Calculating activation energies for reactions with aldehydes or ketones (e.g., forming aminonitriles) .
  • Molecular dynamics simulations : Predicting NH₄CN’s behavior in solvent systems or under extreme conditions .

Methodological Considerations

Q. What experimental designs mitigate risks when handling this compound?

  • Small-scale synthesis : Limit batch sizes to reduce exposure risks.
  • In situ generation : Produce NH₄CN immediately before use via HCN and NH₃ gas reactions in sealed systems.
  • Real-time monitoring : Employ gas sensors and IR spectroscopy to detect leaks or decomposition .

Q. How should researchers contextualize NH₄CN studies within broader scientific debates?

Compare findings with prior work on related compounds (e.g., sodium cyanide) and address unresolved questions, such as NH₄CN’s catalytic potential in prebiotic chemistry or its environmental persistence. Cite recent studies (post-2020) to align with evolving astrochemical and toxicological research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.